molecular formula C13H17N3O5S B2449392 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-methyloxalamide CAS No. 1105216-07-6

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-methyloxalamide

Cat. No.: B2449392
CAS No.: 1105216-07-6
M. Wt: 327.36
InChI Key: BWBNGZHAECZJKG-UHFFFAOYSA-N
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Description

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-methyloxalamide is a complex organic compound belonging to the class of phenylpiperidines This compound is characterized by the presence of a phenyl group attached to a piperidine ring, along with an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-methyloxalamide typically involves multi-step organic reactions. The process begins with the preparation of the isothiazolidine ring, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the oxalamide linkage. Common reagents used in these reactions include methoxybenzene, oxalyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-methyloxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-methyloxalamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-methyloxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylpiperidines: Compounds containing a phenylpiperidine skeleton, such as fentanyl and haloperidol.

    Oxalamides: Compounds with an oxalamide moiety, including oxaliplatin and oxamflatin.

Uniqueness

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-methyloxalamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S/c1-14-12(17)13(18)15-10-8-9(4-5-11(10)21-2)16-6-3-7-22(16,19)20/h4-5,8H,3,6-7H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBNGZHAECZJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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